molecular formula C16H17FIN3O4 B1684321 Azd8330 CAS No. 869357-68-6

Azd8330

Cat. No. B1684321
M. Wt: 461.23 g/mol
InChI Key: RWEVIPRMPFNTLO-UHFFFAOYSA-N
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Patent
US08299076B2

Procedure details

The final product from Example 16 (25 mg) was placed in a Syn 10 (Radleys) reaction tube together with a magnetic stirrer, and the material was dissolved in methanol by the addition of one aliquot (1 mL) of methanol preheated to 50° C. with stirring. A further 5 mg of methanol was added to the reaction tube to ensure a super-saturated solution was produced on cooling. When the majority of the solid had dissolved, the resultant solution was filtered through a Pall 0.45 μm PTFE Acrodisc CR13 filter into a second tube at 50° C. in the Syn 10. The tube was then cooled to 0° C. at a rate of 3° C./min and held at 0° C. until the material had crystallized. The samples were filtered off, dried by suction then by standing in ambient conditions. The solids were carefully removed from the filter paper and examined by XRPD.
Name
final product
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]1[N:11]([CH3:27])[C:12](=[O:26])[C:13]([CH3:25])=[CH:14][C:15]=1[C:16]([NH:18][O:19][CH2:20][CH2:21][O:22]C=C)=[O:17]>CO>[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]1[N:11]([CH3:27])[C:12](=[O:26])[C:13]([CH3:25])=[CH:14][C:15]=1[C:16]([NH:18][O:19][CH2:20][CH2:21][OH:22])=[O:17]

Inputs

Step One
Name
final product
Quantity
25 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)I)NC=1N(C(C(=CC1C(=O)NOCCOC=C)C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
5 mg
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 50° C.
CUSTOM
Type
CUSTOM
Details
was produced
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
DISSOLUTION
Type
DISSOLUTION
Details
When the majority of the solid had dissolved
FILTRATION
Type
FILTRATION
Details
the resultant solution was filtered through a Pall 0.45 μm PTFE Acrodisc CR13
FILTRATION
Type
FILTRATION
Details
filter into a second tube at 50° C. in the Syn 10
CUSTOM
Type
CUSTOM
Details
held at 0° C. until the material
CUSTOM
Type
CUSTOM
Details
had crystallized
FILTRATION
Type
FILTRATION
Details
The samples were filtered off
CUSTOM
Type
CUSTOM
Details
dried by suction
CUSTOM
Type
CUSTOM
Details
The solids were carefully removed from the filter paper

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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